6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O2.ClH/c9-4-1-2-5-11-6(8(13)14)7(10)12(5)3-4;/h1-3H,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFLGBDVIBNBMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Br)F)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1322749-73-4 | |
| Record name | 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a brominated and fluorinated carboxylic acid derivative in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete cyclization and formation of the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization and Coupling Reactions: It can participate in cyclization and coupling reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, dioxane, and various catalysts such as palladium or copper complexes. Reaction conditions may vary from room temperature to elevated temperatures, depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
While comprehensive data tables and case studies focusing solely on the applications of "6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride" are not available within the provided search results, the results do offer some insight into its properties, related compounds, and potential applications in scientific research:
Chemical Information:
- Name: MSE PRO™ this compound .
- CAS No.: 1322749-73-4 .
- Molecular Formula: C8H5BrClFN2O2 .
- Purity: ≥95.0% (HPLC) .
- Appearance: White to off-white solid .
- Storage: Recommended storage temperature is 2-8°C .
Potential Applications and Related Research:
- N-heterocyclic drug small molecules: MSE Supplies offers this compound as one of various N-heterocyclic drug small molecules and other chemical reagents .
- Pyridine-2-carboxylic acids: Research has been done on 5-halo-pyridine-2-carboxylic acids and carboxylates with 3-alkylsulfanyl substituents, which are useful intermediates for the preparation of agrochemicals .
- Pyrazolo[1,5-a]pyridine derivatives: Pyrazolo[1,5-a]pyridine derivatives are being researched for their use as AXL and c-MET kinase inhibitors .
- Building block in synthesis: 5-Bromo-3-fluoropyridine-2-carboxylic acid is a fluorinated pyridinecarboxylic acid building block and synthesis intermediate for organometallic complexes used in catalysts and photoluminescent dyes . It can also be used in the synthesis of allosteric adenosine A2A receptors for insomnia treatments .
- Imidazo[1,2-a]pyridine compounds: Imidazo[1,2-a]pyridine-based compounds are clinically important in the treatments of heart and circulatory failures .
- Pyridazine derivatives: Pyridazine rings have unique physicochemical properties that can make them attractive for drug design .
Mechanism of Action
The mechanism of action of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Chemical Identity :
Key Features :
- Functional groups: Bromine (position 6), fluorine (position 3), carboxylic acid (position 2), and hydrochloride salt.
- Storage : Requires storage at 2–8°C under inert conditions to maintain stability .
- Applications : Primarily used in pharmaceutical research as a building block for kinase inhibitors and other bioactive molecules .
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The imidazo[1,2-a]pyridine scaffold is highly modifiable. Key differences arise from halogen placement, functional groups, and salt forms (Table 1).
Table 1: Comparison of Key Structural and Physical Properties
Biological Activity
6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS: 1322749-73-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
The biological activity of this compound is primarily linked to its interaction with specific biological targets:
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Enzyme Inhibition :
- Studies have indicated that this compound exhibits inhibitory effects on certain enzymes, particularly those involved in metabolic pathways of pathogens such as Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, it has shown an IC50 value of 288 nM against TbMetRS, indicating significant potency in enzyme inhibition .
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Antiparasitic Activity :
- The compound has been evaluated for its antiparasitic properties, demonstrating efficacy against Trypanosoma brucei. The structure-guided design approach has led to the identification of this compound as a lead structure for further development into therapeutic agents against human African trypanosomiasis .
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its spectrum of activity remains limited.
Case Studies and Experimental Data
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications at various positions on the imidazo-pyridine scaffold have been shown to impact potency and selectivity against target enzymes. For example, substituents at the C-5 position have been associated with increased cellular activity compared to unsubstituted analogs .
Q & A
Q. Q1. What are the established synthetic routes for 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride?
The compound can be synthesized via a two-step approach:
Core formation : React 2-aminopyridine derivatives with bromopyruvic acid under continuous flow conditions, which improves yield and reduces side reactions compared to batch methods .
Functionalization : Introduce bromo and fluoro substituents via electrophilic halogenation, followed by HCl salt formation. For example, bromination using N-bromosuccinimide (NBS) and fluorination via Balz-Schiemann or halogen-exchange reactions .
Key validation : LC-MS for intermediate purity, H/C NMR for substituent positioning, and elemental analysis for salt stoichiometry.
Structural Confirmation
Q. Q2. What analytical techniques are critical for confirming the structure of this compound?
- X-ray crystallography : Use SHELXL for refinement, particularly for resolving halogen positioning and verifying the imidazo[1,2-a]pyridine core. Note potential challenges with twinning due to heavy atoms (Br, Cl) .
- Spectroscopy : F NMR to confirm fluorine substitution and HRMS for molecular ion ([M+H] expected at m/z 295.49) .
Stability and Storage
Q. Q3. How should researchers handle and store this compound to ensure stability?
- Storage : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the carboxylic acid group or decomposition of the imidazole ring .
- Stability tests : Monitor via HPLC over 1–3 months under accelerated conditions (40°C/75% RH). Degradation products may include dehalogenated analogs or decarboxylated derivatives.
Advanced Synthesis Challenges
Q. Q4. What are common pitfalls in multi-step synthesis of this compound, and how can they be mitigated?
- Low yields in halogenation : Bromine/fluorine incorporation may compete with side reactions (e.g., ring opening). Use directing groups (e.g., nitro) or transition-metal catalysis (Pd/Cu) to improve regioselectivity .
- Salt formation issues : Ensure stoichiometric HCl addition via pH titration to avoid excess acid, which can protonate the pyridine nitrogen and alter solubility .
Derivative Synthesis for Structure-Activity Studies
Q. Q5. How can researchers modify the core structure to explore pharmacological activity?
- Amide coupling : React the carboxylic acid with aromatic amines (e.g., aniline derivatives) using EDC/HOBt or PyBOP, yielding analogs for kinase inhibition studies .
- Halogen replacement : Substitute bromine with iodine (via Finkelstein) or fluorine with trifluoromethyl groups to assess electronic effects on bioactivity .
Crystallographic Refinement Challenges
Q. Q6. What crystallographic challenges arise during structure determination, and how are they resolved?
- Heavy atom interference : Bromine and chlorine cause absorption errors. Use multi-scan data correction (SADABS) and high-resolution data (≤ 0.8 Å) .
- Disorder in the imidazole ring : Apply restraints to bond lengths/angles in SHELXL and validate with Hirshfeld surface analysis .
Comparative Studies with Structural Analogs
Q. Q7. How does this compound compare to analogs like 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid?
- Electron-withdrawing effects : The trifluoromethyl group enhances metabolic stability but reduces solubility compared to the bromo-fluoro analog .
- Bioactivity : Bromine’s larger atomic radius may improve binding to hydrophobic enzyme pockets (e.g., kinase ATP sites), while fluorine enhances membrane permeability .
Pharmacological Profiling Strategies
Q. Q8. What methodologies are recommended for initial pharmacological screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
